Scaffold Privilege and Target Relevance: Pyrido[4,3-d]pyrimidine in Kinase Inhibition
The pyrido[4,3-d]pyrimidine scaffold is a validated core structure for developing kinase inhibitors, a fact underscored by recent high-profile patents from major pharmaceutical companies for targeting KRAS in oncology [1]. This contrasts with the less frequently targeted pyrido[3,2-d]pyrimidine isomers, which are less described in the literature due to more challenging synthetic access [2]. This class-level validation provides strong justification for procurement of building blocks based on this specific core.
| Evidence Dimension | Reported Bioactivity and Therapeutic Relevance of Scaffold |
|---|---|
| Target Compound Data | Pyrido[4,3-d]pyrimidine core is the basis for compounds in recent patent filings as KRAS G12C, G12V, and G12D inhibitors [1]. |
| Comparator Or Baseline | Pyrido[3,2-d]pyrimidine core; Pyrido[2,3-d]pyrimidine core |
| Quantified Difference | Pyrido[4,3-d]pyrimidine is the core of numerous recent kinase inhibitor patents (e.g., Pfizer's KRAS inhibitors) [1], while pyrido[3,2-d]pyrimidines are noted as being 'the least described in the literature' with 'difficult' synthetic access [2]. |
| Conditions | Patent and literature review; medicinal chemistry context |
Why This Matters
This validates the commercial and scientific relevance of the pyrido[4,3-d]pyrimidine scaffold, ensuring that research efforts using this building block are aligned with contemporary, high-value drug discovery targets.
- [1] Pfizer Inc. (2024). Pyrido[4,3-d]pyrimidine compounds. U.S. Patent No. 12,281,127. View Source
- [2] Tikad, A. (2008). Développement de nouvelles pyrido[3,2-d]pyrimidines polyfonctionnalisées : application à la synthèse d'inhibiteurs de CDKs. Thèse de doctorat, Université d'Orléans. View Source
